

6-Aldehydoisoophiopogonone A: A Technical Overview for Drug Discovery and Development

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Compound of Interest

Compound Name: 6-Aldehydoisoophiopogonone A

Cat. No.: B15586361

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CAS Number: 112500-90-0

Molecular Formula: C₁₉H₁₄O₇

Molecular Weight: 354.31 g/mol

Introduction

6-Aldehydoisoophiopogonone A is a homoisoflavonoid, a class of natural phenolic compounds. It is primarily isolated from the roots of *Ophiopogon japonicus* (Liliaceae), a plant with a long history of use in traditional medicine.^{[1][2][3][4]} This compound has also been identified in *Glycyrrhiza glabra*. Structurally, it features a chromone core with a substituted benzylidene group. The presence of an aldehyde group at the 6-position is a distinguishing characteristic.

This technical guide provides a comprehensive overview of the current research on **6-Aldehydoisoophiopogonone A**, focusing on its potential therapeutic applications. The information is intended for researchers, scientists, and professionals in the field of drug development.

Biological Activities and Therapeutic Potential

Research into the biological effects of **6-Aldehydoisoophiopogonone A** and related homoisoflavonoids suggests potential applications in several therapeutic areas, primarily

centered around its anti-inflammatory and antioxidant properties. While specific quantitative data for **6-Aldehydoisoophiopogonone A** is limited in publicly available literature, studies on closely related compounds from *Ophiopogon japonicus* provide valuable insights into its likely mechanisms of action.

Anti-Inflammatory Activity

Homoisoflavonoids from *Ophiopogon japonicus* have demonstrated significant anti-inflammatory effects. While direct IC₅₀ values for **6-Aldehydoisoophiopogonone A** are not readily available, studies on other homoisoflavonoids isolated from the same plant have shown potent inhibition of key inflammatory mediators. For instance, certain related compounds have been shown to suppress the production of nitric oxide (NO), interleukin-1 β (IL-1 β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Table 1: Anti-Inflammatory Activity of Homoisoflavonoids from *Ophiopogon japonicus*

Compound	Target	Assay System	IC ₅₀ (μ g/mL)
Homoisoflavonoid Derivative 1	NO Production	LPS-stimulated RAW 264.7 cells	Data not available for 6-Aldehydoisoophiopogonone A
Homoisoflavonoid Derivative 2	IL-1 β Production	LPS-stimulated RAW 264.7 cells	Data not available for 6-Aldehydoisoophiopogonone A
Homoisoflavonoid Derivative 3	IL-6 Production	LPS-stimulated RAW 264.7 cells	Data not available for 6-Aldehydoisoophiopogonone A

Note: Specific IC₅₀ values for **6-Aldehydoisoophiopogonone A** are not currently available in the cited literature. The table structure is provided as a template for future data.

Antioxidant Activity

The antioxidant potential of **6-Aldehydoisoophiopogonone A** is another area of interest. Phenolic compounds, including homoisoflavonoids, are well-known for their ability to scavenge free radicals and chelate metal ions, thereby reducing oxidative stress. Oxidative stress is implicated in the pathogenesis of numerous chronic diseases, including cardiovascular and neurodegenerative disorders.

Table 2: Antioxidant Activity of **6-Aldehydoisoophiopogonone A**

Assay	Endpoint	IC ₅₀ /EC ₅₀ (μM)
DPPH Radical Scavenging	% Inhibition	Data not available
ABTS Radical Scavenging	% Inhibition	Data not available

Note: Quantitative data from specific antioxidant assays for **6-Aldehydoisoophiopogonone A** are not currently available in the cited literature.

Neuroprotective Effects

Given its antioxidant and anti-inflammatory properties, **6-Aldehydoisoophiopogonone A** is a candidate for investigation in the context of neurodegenerative diseases. Oxidative stress and inflammation are key contributors to neuronal damage in conditions such as Alzheimer's and Parkinson's disease.

Table 3: Neuroprotective Activity of **6-Aldehydoisoophiopogonone A**

Cell Line	Stressor	Endpoint	% Protection / IC ₅₀
PC12	Oxidative stress	Cell Viability	Data not available
SH-SY5Y	Neurotoxin	Apoptosis	Data not available

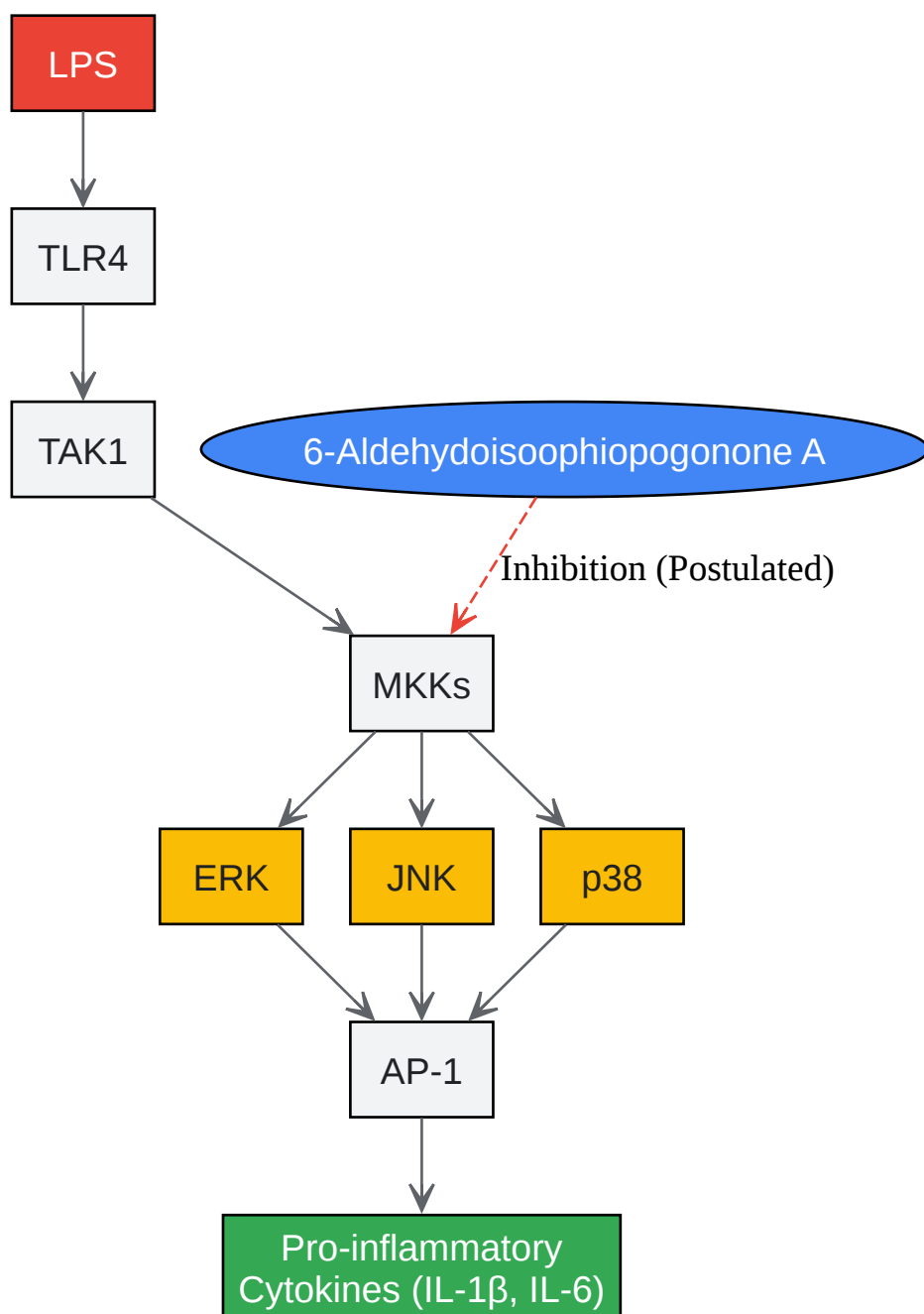
Note: Specific data on the neuroprotective effects of **6-Aldehydoisoophiopogonone A** are not currently available in the cited literature.

Signaling Pathways

The therapeutic effects of homoisoflavonoids are often mediated through the modulation of specific intracellular signaling pathways. Based on studies of related compounds, the following pathways are of interest for **6-Aldehydoisoophiopogonone A**.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK signaling cascade plays a crucial role in inflammation. Studies on other homoisoflavonoids from *Ophiopogon japonicus* have shown that they can inhibit the phosphorylation of key MAPK components, such as extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK). This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines.

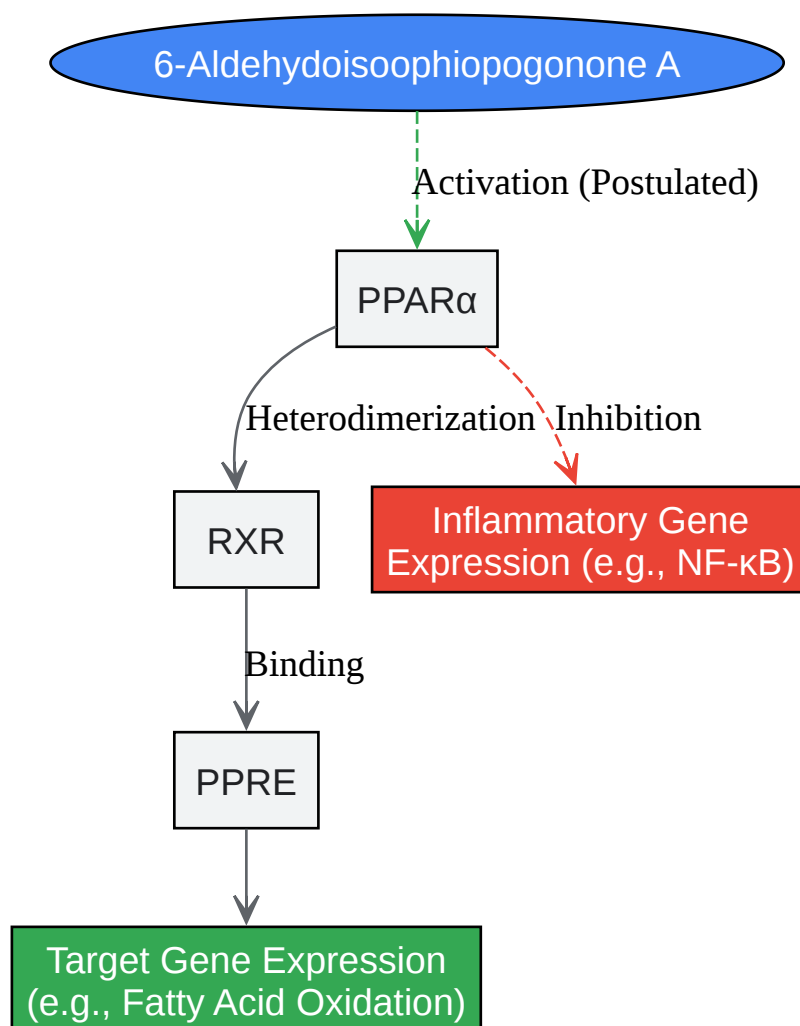


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Caption: Postulated inhibition of the MAPK signaling pathway.

Peroxisome Proliferator-Activated Receptor Alpha (PPAR α) Pathway

PPAR α is a nuclear receptor that plays a critical role in the regulation of lipid metabolism and inflammation. Activation of PPAR α can lead to the upregulation of genes involved in fatty acid oxidation and the downregulation of inflammatory genes. While direct evidence is lacking for **6-Aldehydoisophiopogonone A**, other natural compounds have been shown to activate PPAR α , suggesting a potential mechanism for its observed biological activities.



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Caption: Postulated activation of the PPAR α signaling pathway.

Experimental Protocols

Detailed experimental protocols for evaluating the biological activities of compounds like **6-Aldehydoisophiopogonone A** are crucial for reproducible research. The following are generalized protocols based on standard methodologies in the field.

Anti-Inflammatory Activity Assay (Nitric Oxide Production)

- **Cell Culture:** Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.
- **Cell Seeding:** Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
- **Treatment:** Pre-treat the cells with various concentrations of **6-Aldehydoisophiopogonone A** for 1 hour.
- **Stimulation:** Stimulate the cells with 1 µg/mL of LPS for 24 hours.
- **Nitrite Measurement:** Measure the nitrite concentration in the culture supernatant using the Griess reagent. The absorbance is read at 540 nm.
- **Calculation:** Calculate the percentage of NO inhibition compared to the LPS-only treated control.

Antioxidant Activity Assay (DPPH Radical Scavenging)

- **Solution Preparation:** Prepare a 0.1 mM solution of DPPH in methanol.
- **Reaction Mixture:** In a 96-well plate, add 100 µL of various concentrations of **6-Aldehydoisophiopogonone A** (dissolved in methanol) to 100 µL of the DPPH solution.
- **Incubation:** Incubate the plate in the dark at room temperature for 30 minutes.
- **Absorbance Measurement:** Measure the absorbance at 517 nm using a microplate reader.
- **Calculation:** Calculate the percentage of DPPH radical scavenging activity. Ascorbic acid or Trolox can be used as a positive control.

Neuroprotective Activity Assay (MTT Assay)

- **Cell Culture:** Culture PC12 or SH-SY5Y cells in an appropriate medium.

- **Cell Seeding:** Seed cells in a 96-well plate and allow them to adhere.
- **Treatment:** Pre-treat the cells with various concentrations of **6-Aldehydoisoophiopogonone A** for a specified time (e.g., 24 hours).
- **Induction of Cytotoxicity:** Expose the cells to a neurotoxin (e.g., H₂O₂, 6-OHDA, or Aβ peptide) for a further 24 hours.
- **MTT Addition:** Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
- **Formazan Solubilization:** Remove the medium and add DMSO to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm.
- **Calculation:** Calculate the percentage of cell viability relative to the untreated control.

Conclusion and Future Directions

6-Aldehydoisoophiopogonone A is a promising natural product with potential therapeutic applications stemming from its likely anti-inflammatory and antioxidant properties. However, a significant gap exists in the literature regarding specific quantitative data on its biological activities and a definitive understanding of its molecular mechanisms.

Future research should focus on:

- **Quantitative Biological Evaluation:** Determining the IC₅₀ or EC₅₀ values of **6-Aldehydoisoophiopogonone A** in a range of anti-inflammatory, antioxidant, and neuroprotective assays.
- **Mechanism of Action Studies:** Elucidating the specific signaling pathways modulated by this compound, including its effects on the MAPK and PPARα pathways.
- **In Vivo Studies:** Evaluating the efficacy and safety of **6-Aldehydoisoophiopogonone A** in animal models of inflammatory and neurodegenerative diseases.

A more thorough investigation into these areas will be critical to fully assess the therapeutic potential of **6-Aldehydoisoophiopogonone A** and to guide its future development as a

potential drug candidate.

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